- Pyrazolo[3,4-d]pyrimidin-3-one compound and medical use thereof, World Intellectual Property Organization, , ,
Cas no 955370-01-1 (Tert-butyl 1-ethylhydrazinecarboxylate)

955370-01-1 structure
Nom du produit:Tert-butyl 1-ethylhydrazinecarboxylate
Numéro CAS:955370-01-1
Le MF:C7H16N2O2
Mégawatts:160.214141845703
MDL:MFCD23378734
CID:2154719
PubChem ID:57517432
Tert-butyl 1-ethylhydrazinecarboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-butyl 1-ethylhydrazinecarboxylate
- 1-Boc-1-ethylhydrazine
- VVAWWZVWLRCTOT-UHFFFAOYSA-N
- t-Butyl 1-ethylhydrazinecarboxylate
- tert-butyl N-amino-N-ethyl-carbamate
- SY060441
- tert-butyl 1-ethylhydrazine-1-carboxylate
- N-ethyl-hydrazinecarboxylic acid tert-butyl ester
- Hydrazinecarboxylic acid, 1-ethyl-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl 1-ethylhydrazinecarboxylate (ACI)
- tert-Butyl N-ethylhydrazinecarboxylate
- 955370-01-1
- AS-44187
- EN300-175599
- DB-371800
- N-ethyl(tert-butoxy)carbohydrazide
- N-ethyltert-butoxycarbohydrazide
- MFCD23378734
- SCHEMBL1025291
- AKOS030627872
- tert-butyl N-amino-N-ethylcarbamate
- CS-0158456
- A10033
- A1-13421
- Tert-butyl 1-ethylhydrazinecarboxylate
-
- MDL: MFCD23378734
- Piscine à noyau: 1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3
- La clé Inchi: VVAWWZVWLRCTOT-UHFFFAOYSA-N
- Sourire: O=C(N(CC)N)OC(C)(C)C
Propriétés calculées
- Qualité précise: 160.121178g/mol
- Charge de surface: 0
- XLogP3: 0.7
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Nombre de liaisons rotatives: 3
- Masse isotopique unique: 160.121178g/mol
- Masse isotopique unique: 160.121178g/mol
- Surface topologique des pôles: 55.6Ų
- Comptage des atomes lourds: 11
- Complexité: 140
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
Tert-butyl 1-ethylhydrazinecarboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175599-10.0g |
N-ethyl(tert-butoxy)carbohydrazide |
955370-01-1 | 95% | 10.0g |
$650.0 | 2023-02-16 | |
abcr | AB481265-5 g |
t-Butyl 1-ethylhydrazinecarboxylate; 95% |
955370-01-1 | 5g |
€953.00 | 2022-08-31 | ||
eNovation Chemicals LLC | D685931-0.25g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 95% | 0.25g |
$135 | 2023-05-12 | |
abcr | AB481265-250 mg |
t-Butyl 1-ethylhydrazinecarboxylate, 95%; . |
955370-01-1 | 95% | 250MG |
€233.40 | 2023-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229096-5g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 97% | 5g |
¥4369.00 | 2024-04-24 | |
Enamine | EN300-175599-0.5g |
N-ethyl(tert-butoxy)carbohydrazide |
955370-01-1 | 95% | 0.5g |
$102.0 | 2023-09-20 | |
Chemenu | CM385739-1g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 95%+ | 1g |
$185 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49165-1g |
tert-Butyl 1-ethylhydrazinecarboxylate |
955370-01-1 | 97% | 1g |
¥1097.0 | 2022-10-09 | |
Aaron | AR00IJVT-100mg |
1-Boc-1-ethylhydrazine |
955370-01-1 | 97% | 100mg |
$22.00 | 2024-07-18 | |
Aaron | AR00IJVT-1g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 97% | 1g |
$113.00 | 2024-07-18 |
Tert-butyl 1-ethylhydrazinecarboxylate Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 12 h, rt
Référence
- Preparation of heterocyclic compounds as Wee1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
Référence
- Preparation of bis(glycinamide) derivatives as therapeutic agents for treatment of cerebral infarction, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
Référence
- Preparation of dicyclopropyldihydroimidazopyrrolopyridinecarboxamide derivatives for use as JAK2 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C → rt; rt
Référence
- Heterocyclic-fused spiro[chromene-piperidine] derivatives and related compounds as modulators of ion channels and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Référence
- E-64c-Hydrazide: A Lead Structure for the Development of Irreversible Cathepsin C InhibitorsChemMedChem, 2013, 8(8), 1314-1321,
Synthetic Routes 7
Conditions de réaction
Référence
- Preparation of N2-(aryl or heteroaryl)-N2-(carbamoylmethyl)glycinamides as homocysteine synthase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 12 h, rt
Référence
- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
Référence
- First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome ActivationJournal of Medicinal Chemistry, 2022, 65(18), 12140-12162,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 40 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 40 h, rt
Référence
- An Oxidative [2,3]-Sigmatropic Rearrangement of Allylic HydrazidesJournal of the American Chemical Society, 2011, 133(36), 14252-14255,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C → rt; rt
Référence
- Preparation of spiro benzoxazine derivatives as modulators of ion channels, World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Ethanol ; 0 °C; 24 h, 20 - 25 °C
Référence
- Preparation of pyridinamine-substituted heterotricyclo compounds as CDK4 and CDK6 inhibitors, World Intellectual Property Organization, , ,
Tert-butyl 1-ethylhydrazinecarboxylate Raw materials
- Oxalic acid
- 1-(1,1-Dimethylethyl) 2-(phenylmethyl) 1-ethyl-1,2-hydrazinedicarboxylate
- Di-tert-butyl dicarbonate
- N-(tert-Butoxycarbonylamino)phthalimide
- Hydrazine, ethyl-
- Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate
Tert-butyl 1-ethylhydrazinecarboxylate Preparation Products
Tert-butyl 1-ethylhydrazinecarboxylate Littérature connexe
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:955370-01-1)Tert-butyl 1-ethylhydrazinecarboxylate

Pureté:99%/99%/99%
Quantité:1g/5g/25g
Prix ($):188.0/659.0/2306.0